molecular formula C8H5NO2 B034362 Furo[2,3-b]pyridine-3-carbaldehyde CAS No. 109274-99-9

Furo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B034362
CAS No.: 109274-99-9
M. Wt: 147.13 g/mol
InChI Key: MGBIJDUVAUVBBD-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains both furan and pyridine rings fused together. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This multi-catalytic protocol allows for the straightforward construction of furo[2,3-b]pyridine derivatives with good yields and selectivity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted furo[2,3-b]pyridine derivatives.

Scientific Research Applications

Furo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the aldehyde group and the fused heterocyclic rings, which allow it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • Furo[3,2-b]pyridine-6-carbaldehyde
  • Pyridine-2-carboxaldehyde
  • Pyridine-3-carboxaldehyde
  • Pyridine-4-carboxaldehyde

Comparison: Furo[2,3-b]pyridine-3-carbaldehyde is unique due to its fused furan and pyridine rings, which impart distinct chemical properties compared to other pyridine carboxaldehydes. Its structure allows for specific reactivity patterns and applications that are not observed in its analogs .

Properties

IUPAC Name

furo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBIJDUVAUVBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618188
Record name Furo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-99-9
Record name Furo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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